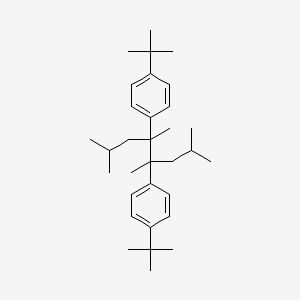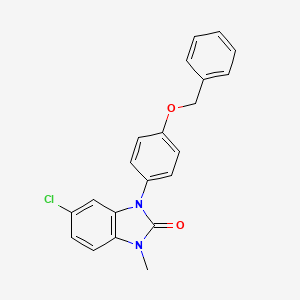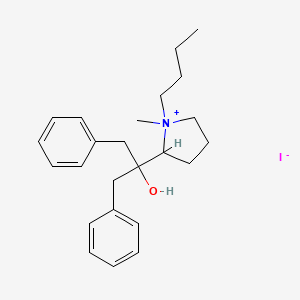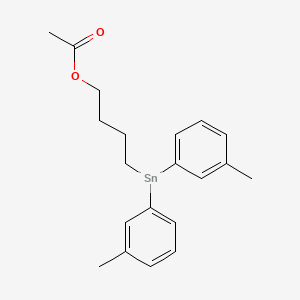![molecular formula C30H16Cl2 B14428235 9,10-Bis[(4-chlorophenyl)ethynyl]anthracene CAS No. 80034-28-2](/img/structure/B14428235.png)
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene is an anthracene-based derivative known for its unique photophysical and electrochemical properties. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 9 and 10 positions of the anthracene core via ethynyl linkages. It exhibits high thermal stability and blue emission with a high quantum yield, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 9,10-Bis[(4-chlorophenyl)ethynyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. The reaction conditions include the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high yields and purity.
Analyse Des Réactions Chimiques
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene has a wide range of scientific research applications:
Chemistry: It is used as a photophysical probe due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a fluorescent marker in various biological assays.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 9,10-Bis[(4-chlorophenyl)ethynyl]anthracene involves its ability to absorb light and undergo photoexcitation. Upon excitation, the compound can transfer energy to nearby molecules, leading to various photochemical reactions. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive oxygen species, which can induce cell damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene is compared with other anthracene-based derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents, which affect their thermal stability, fluorescence quantum yield, and electrochemical behavior. The presence of chlorine atoms in this compound enhances its electron-withdrawing properties, making it unique among its analogs .
Propriétés
Numéro CAS |
80034-28-2 |
|---|---|
Formule moléculaire |
C30H16Cl2 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
9,10-bis[2-(4-chlorophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C30H16Cl2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-12,15-18H |
Clé InChI |
QIHHHIVJXPQIBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)Cl)C#CC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium chloride](/img/structure/B14428152.png)



![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)





![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)


